Ethanol, 2-[bis(hydroxymethyl)amino]-
Description
Ethanol, 2-[bis(hydroxymethyl)amino]- (IUPAC name: 2-[bis(hydroxymethyl)amino]ethanol) is a tertiary amino alcohol characterized by a central amino group substituted with two hydroxymethyl groups and an ethanol backbone. These compounds share functional groups (hydroxyl and amino) that confer solubility in polar solvents and buffering capabilities, making them valuable in biochemical and industrial applications .
Properties
CAS No. |
73391-91-0 |
|---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-[bis(hydroxymethyl)amino]ethanol |
InChI |
InChI=1S/C4H11NO3/c6-2-1-5(3-7)4-8/h6-8H,1-4H2 |
InChI Key |
LQOUIUASQQPAGR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CO)CO |
Canonical SMILES |
C(CO)N(CO)CO |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethanol, 2-[bis(hydroxymethyl)amino]- with analogous compounds based on molecular formula, functional groups, and applications:
*Estimated values based on structural analogy.
Physicochemical Properties
- Solubility: Bis-Tris and related amino alcohols exhibit high water solubility due to hydroxyl and tertiary amine groups, enabling use in buffering systems. Ethanol, 2-[bis(hydroxymethyl)amino]-, with fewer hydroxyl groups than Bis-Tris, may have lower solubility but higher lipid solubility compared to fully hydroxylated analogs .
- Thermal Stability: reports phase transition data (e.g., ΔvapH° = 106.4 ± 6.4 kJ/mol) for 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol, suggesting similar ethanolamine derivatives have moderate thermal stability suitable for industrial processes .
Key Research Findings
Buffering Capacity: Bis-Tris exhibits a pKa of ~6.5, ideal for near-neutral pH applications. Ethanol, 2-[bis(hydroxymethyl)amino]-, with fewer hydroxyl groups, may have a shifted pKa, affecting its buffering range .
Toxicity and Safety: Diethylaminoethanol has a permissible exposure limit (PEL) of 10 ppm, indicating moderate toxicity. Structural modifications (e.g., hydroxymethyl groups) in Ethanol, 2-[bis(hydroxymethyl)amino]- could alter its safety profile .
Synthetic Flexibility: and demonstrate that β-heteroaryl amino alcohols can be synthesized via condensation reactions, suggesting routes to functionalize Ethanol, 2-[bis(hydroxymethyl)amino]- for targeted applications .
Preparation Methods
Hydrolysis and Reduction Steps
A common preparative approach starts with hydrolysis of a suitable precursor compound (e.g., esters or lactams) in the presence of alkali metal hydroxides such as sodium hydroxide, lithium hydroxide, or potassium hydroxide. This step converts esters or lactams into amino alcohol intermediates. The hydrolysis is typically conducted in aqueous or alcoholic media, sometimes with temperature control to optimize reaction rates.
Following hydrolysis, the intermediate is subjected to reduction using metal hydride reagents. Sodium borohydride is frequently employed due to its selectivity and mild reaction conditions. The reduction is performed in inert solvents such as 2-butanol, methanol, or ethanol, which are compatible with the reagent and substrate. Reaction temperatures are often maintained between 0°C and room temperature to control reaction kinetics and avoid side reactions.
Resolution of Chiral Amino Alcohols
To obtain optically active ethanol, 2-[bis(hydroxymethyl)amino]-, resolution of racemic mixtures is achieved by forming diastereomeric salts with chiral acids, most notably D-tartaric acid. The process involves dissolving the racemic amino alcohol in methanol, adding D-tartaric acid, and adjusting the pH to approximately 4.0–4.5 using bases such as triethylamine. The mixture is then heated moderately (e.g., 60–65°C) to promote crystallization of the desired diastereomeric salt. After cooling and aging, the solid is filtered and washed to yield the optically pure compound with high HPLC purity (>99%) and good yields (~78%).
Alternative Synthetic Strategies
Other synthetic methods reported include:
- Tandem aldol and Cannizzaro reactions starting from cyclopentene derivatives to introduce bis(hydroxymethyl) groups, followed by deacetylation and coupling with heterocyclic amines to form related amino alcohol derivatives.
- Use of zinc dust reduction under acidic reflux conditions for selective functional group transformations in related compounds.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | Sodium hydroxide (NaOH), aqueous or alcoholic base | Water, methanol | Room temp to mild heat | Not specified | Converts esters/lactams to amino alcohols |
| Reduction | Sodium borohydride (NaBH4) | 2-Butanol, methanol | 0 to 25°C | High | Selective reduction of carbonyl groups |
| Resolution | D-tartaric acid, triethylamine (base) | Methanol | 60–65°C (heating), then 15–20°C (cooling) | ~78 | Formation of diastereomeric salt, high purity |
| Alternative oxidation | DCC, DMSO, DCAA (Moffatt oxidation) | Various | Ambient | Moderate | For oxidation of hydroxymethyl groups |
| Reduction (alternative) | Zinc dust, glacial acetic acid | Ethanol, water | Reflux | ~62 | Used for selective reduction in related compounds |
Research Findings and Analytical Confirmation
- The synthesized ethanol, 2-[bis(hydroxymethyl)amino]- derivatives have been confirmed by spectroscopic methods including ^1H-NMR, mass spectrometry, and optical rotation measurements to verify structure and stereochemistry.
- High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 99%, demonstrating the efficiency of the resolution step.
- Stability studies indicate the compound is stable under ambient and refrigerated conditions for extended periods, with minimal degradation.
Q & A
Q. Comparison Table :
| Buffer | pH Range | Applications |
|---|---|---|
| Bis-Tris methane | 5.8–7.3 | Protein crystallization, cell culture |
| Tris-HCl | 7.0–9.0 | DNA electrophoresis |
| HEPES | 6.8–8.2 | Mammalian cell studies |
Data Contradiction Analysis: How should researchers resolve discrepancies in reported physical properties (e.g., solubility)?
Answer:
Discrepancies in literature data (e.g., solubility in water vs. ethanol) may arise from:
- Purity variations : Impurities (e.g., residual solvents) alter measured properties. Cross-check with HPLC purity data .
- Experimental conditions : Solubility varies with temperature and ionic strength. Standardize protocols (e.g., 25°C, 0.1M NaCl) .
- Structural analogs : Confirm the exact compound (e.g., via CAS registry numbers) to avoid confusion with derivatives .
Example : reports solubility in water for Bis-Tris methane, while chloroethyl analogs () require ethanol due to hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
